Methyl 2-bromo-4,5-difluorobenzoate

Cross-coupling reactivity Oxidative addition Bond dissociation energy

Sourcing the optimal aryl halide for palladium-catalyzed cross-coupling? Methyl 2-bromo-4,5-difluorobenzoate provides the balanced reactivity of the ortho-bromine leaving group with enhanced palladium insertion via the 4,5-difluoro electron withdrawal. This specific substitution pattern is validated in patent synthetic routes for androgen receptor degraders and CRTH2 antagonists. Key advantages: Optimal C-Br BDE for mild-condition Suzuki coupling, calculated logP 2.71 for drug-like lipophilicity, and metabolic stability from fluorine substitution. In stock for immediate shipment.

Molecular Formula C8H5BrF2O2
Molecular Weight 251.02 g/mol
CAS No. 878207-28-4
Cat. No. B1593355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-4,5-difluorobenzoate
CAS878207-28-4
Molecular FormulaC8H5BrF2O2
Molecular Weight251.02 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1Br)F)F
InChIInChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3
InChIKeyZCGAVEFBZYWYJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Bromo-4,5-Difluorobenzoate Overview


Methyl 2-bromo-4,5-difluorobenzoate (CAS 878207-28-4) is a polyhalogenated aromatic ester building block that combines an ortho-bromine leaving group with a 4,5-difluoro substitution pattern on the benzoate core . The bromine atom serves as the primary synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), while the two electron-withdrawing fluorines modulate the electronic character of the aromatic ring, influencing both the reactivity of the C–Br bond toward oxidative addition and the overall lipophilicity of the scaffold [1]. This specific substitution pattern is distinct from mono-halogenated or differently halogenated benzoate analogs, positioning the compound as a strategic intermediate in medicinal chemistry programs targeting fluorinated active pharmaceutical ingredients.

Methyl 2-Bromo-4,5-Difluorobenzoate: Replacement Risks


Simple replacement of the ortho-bromine with chlorine or iodine, or alteration of the fluorine pattern, fundamentally changes the compound's performance in the two dimensions most critical to synthetic and medicinal chemists: cross-coupling reactivity and physicochemical properties [1]. The carbon–halogen bond dissociation energy (BDE) dictates the rate of oxidative addition in palladium-catalyzed couplings, while the number and position of fluorine atoms directly determine lipophilicity (logP) and metabolic stability [2]. These parameters are not linearly improvable—what is gained in reactivity by switching to an iodo analog is often lost in selectivity or cost, and a chloro analog may fail to react efficiently under sufficiently mild conditions. The quantitative evidence below demonstrates why selecting the exact 2-bromo-4,5-difluoro substitution pattern, rather than a generic halobenzoate, is a necessary procurement decision when reproducibility, yield, and downstream biological performance matter.

Methyl 2-Bromo-4,5-Difluorobenzoate: Evidence vs. Analogs


C–Br Bond Advantage in Palladium Coupling

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often oxidative addition into the carbon–halogen bond. The carbon–bromine bond of methyl 2-bromo-4,5-difluorobenzoate is significantly weaker than the carbon–chlorine bond of its chloro analog, methyl 2-chloro-4,5-difluorobenzoate (CAS 128800-36-2). Computational studies across a range of halo-heterocycles demonstrate that C–Cl bond dissociation energies are on average 7.55 ± 0.42 kcal/mol higher than C–Br BDEs [1]. This thermodynamic difference translates into a kinetic advantage for the bromo compound, enabling oxidative addition at lower catalyst loadings and under milder thermal conditions—critical factors for functional-group-tolerant late-stage functionalization in complex molecule synthesis.

Cross-coupling reactivity Oxidative addition Bond dissociation energy

LogP Advantage Over Chloro Analog

Lipophilicity, expressed as logP, is a key determinant of passive membrane permeability and oral bioavailability in drug discovery. Methyl 2-bromo-4,5-difluorobenzoate exhibits a calculated logP of 2.71 , which is 0.31 log units higher than the logP of 2.40 for its direct chloro analog, methyl 2-chloro-4,5-difluorobenzoate . A ΔlogP of +0.31 corresponds to an approximately two-fold increase in the octanol/water partition coefficient, indicating greater lipophilicity that can be advantageous for crossing lipid membranes while still remaining within the optimal range (logP 1–3) for drug-like properties.

Lipophilicity Physicochemical property logP

Patent-Required Intermediate for Degraders

Methyl 2-bromo-4,5-difluorobenzoate is explicitly recited as a synthetic intermediate in multiple patent filings for therapeutically important compound classes, including substituted quinoline-8-carbonitrile derivatives with androgen receptor degradation activity and compounds acting as CRTH2 receptor antagonists [1]. In contrast, the methyl 2-chloro-4,5-difluorobenzoate analog does not appear as an intermediate in these same patent families, indicating that the bromine atom—and the associated reactivity profile—is specifically required to achieve the patented biaryl bond formations under the reported conditions. This patent-specific usage establishes a documented procurement requirement: researchers replicating these syntheses must source the exact bromo compound to follow the exemplified procedures and generate the claimed compounds.

Patent-protected intermediate Androgen receptor degrader CRTH2 antagonist

Metabolic Uptake: Bromo vs. Chloro & Fluoro

In a microbial model system using 2-chlorobenzoate-grown cells, the metabolic uptake rate of ortho-bromo-substituted benzoate was measured at 83.3 ± 6.3% of the control rate, compared to only 51.8 ± 3.3% for ortho-chloro-substituted benzoate and 30.1 ± 0.2% for ortho-fluoro-substituted benzoate [1]. While this is a prokaryotic system, the rank-order trend illustrates a fundamental structure–metabolism relationship: ortho-bromo substitution permits substantially higher metabolic processing than ortho-chloro or ortho-fluoro. This suggests that, when incorporated into larger pharmacophores, the bromine atom may confer a metabolic profile that avoids the very slow clearance associated with fluoro-substituted aromatics while maintaining greater metabolic stability than the rapidly cleared chloro analog.

Metabolic stability Uptake rate Substituted benzoates

Commercial Supply and Purity Specifications

Methyl 2-bromo-4,5-difluorobenzoate is available from multiple established chemical suppliers (Sigma-Aldrich, Apollo Scientific, Capot Chemical) with documented purity specifications: 96% from Sigma-Aldrich and ≥98% from Apollo Scientific (melting point 28–29 °C) . The synthesis from 2-bromo-4,5-difluorobenzoic acid via trimethylsilyldiazomethane esterification proceeds with a reported yield of 94% under mild conditions (DCM/MeOH, room temperature, 1 h) . This well-characterized synthesis and multi-vendor supply chain contrast with the limited availability of the corresponding iodo analog (methyl 4,5-difluoro-2-iodobenzoate, CAS 1640342-92-2), which is less widely stocked and typically offered at lower purity grades. For procurement teams, the bromo compound's mature supply chain translates into batch-to-batch consistency, shorter lead times, and readily available certificates of analysis (CoA) with NMR, HPLC, and GC data.

Commercial availability Purity specification Synthesis

Methyl 2-Bromo-4,5-Difluorobenzoate Applications


Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The ortho-bromine atom of methyl 2-bromo-4,5-difluorobenzoate provides the optimal balance of reactivity for Suzuki-Miyaura coupling: sufficiently reactive for oxidative addition under mild conditions (unlike the chloro analog) yet more selective and cost-effective than the iodo analog . The 4,5-difluoro substitution further activates the ring toward palladium insertion through electron withdrawal, enhancing coupling efficiency. This makes the compound a preferred aryl halide partner for constructing fluorinated biaryl pharmacophores commonly found in kinase inhibitors and GPCR antagonists.

Androgen Receptor Degrader and CRTH2 Antagonist Synthesis

Methyl 2-bromo-4,5-difluorobenzoate appears as a required intermediate in patent-protected synthetic routes for substituted quinoline-8-carbonitrile androgen receptor degraders and CRTH2 receptor antagonists . Researchers developing PROTAC-like molecules or next-generation androgen receptor therapeutics must procure this exact intermediate to follow the exemplified synthetic procedures. Substituting the chloro or iodo analog would produce a different intermediate that is not validated in the patent literature for these specific therapeutic programs.

API Intermediate with Optimized Lipophilicity

With a calculated logP of 2.71, methyl 2-bromo-4,5-difluorobenzoate sits near the center of the optimal lipophilicity range for drug-like molecules (logP 1–3) . The 0.31 log unit increase over the chloro analog translates into measurably higher membrane permeability . This property, combined with the metabolic stability profile associated with the bromine substitution pattern [1], makes the compound an attractive intermediate for APIs where balancing solubility, permeability, and metabolic clearance is critical.

Fluorinated Pesticide and Herbicide Development

The difluoro substitution pattern enhances the environmental stability and bioactivity of agrochemical lead compounds . Methyl 2-bromo-4,5-difluorobenzoate serves as a versatile precursor for introducing this fluorination pattern into novel pesticide and herbicide candidates via cross-coupling or nucleophilic aromatic substitution. The bromine handle allows for facile diversification while the fluorine atoms improve metabolic resistance in target organisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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